s-Hexylglutathione
Overview
Description
S-Hexylglutathione is a derivative of glutathione, where the hydrogen atom of the thiol group is replaced by a hexyl group. This compound is known for its role as a competitive inhibitor of glutathione-S-transferase, an enzyme involved in detoxification processes .
Scientific Research Applications
S-Hexylglutathione has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Hexylglutathione primarily targets enzymes known as Glutathione S-transferases (GSTs) . These enzymes play a crucial role in the detoxification process by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds . Hexylglutathione acts as a competitive inhibitor against GSTs .
Mode of Action
Hexylglutathione interacts with its targets, the GSTs, by competing for the active site of the enzyme . This competition inhibits the normal function of the GSTs, thereby affecting the detoxification process .
Biochemical Pathways
Hexylglutathione affects the glutathione pathway, which is involved in a variety of metabolic processes, including the detoxification of xenobiotics, reduction of hydroperoxides, synthesis of leukotrienes and prostaglandins, maintenance of protein and membrane structures, and regulation of numerous enzyme activities . By inhibiting GSTs, Hexylglutathione can potentially disrupt these processes.
Result of Action
The primary result of Hexylglutathione’s action is the inhibition of GSTs . This inhibition can disrupt the normal detoxification processes in the body and affect the balance of various biochemical pathways . The specific molecular and cellular effects of this disruption would depend on the particular pathways affected and the overall physiological context.
Future Directions
Biochemical Analysis
Biochemical Properties
Hexylglutathione interacts with several enzymes and proteins within the cell. It is known to interact with enzymes such as lactoylglutathione lyase and various forms of glutathione S-transferase . These interactions play a crucial role in the detoxification processes within the cell, aiding in the conversion of potentially harmful substances into less toxic compounds .
Cellular Effects
Hexylglutathione influences various cellular processes. It plays a role in cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of TNF-induced transcriptional activity of NF-kappa-B .
Molecular Mechanism
At the molecular level, Hexylglutathione exerts its effects through binding interactions with biomolecules and changes in gene expression. It catalyzes the conversion of hemimercaptal, formed from methylglyoxal and glutathione, to S-lactoylglutathione . This process is crucial for the detoxification of methylglyoxal, a byproduct of glycolysis.
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of glutathione derivatives can be influenced by various factors, including temperature and pH .
Dosage Effects in Animal Models
Studies on similar compounds suggest that dosage can significantly impact the observed effects .
Metabolic Pathways
Hexylglutathione is involved in several metabolic pathways. It interacts with enzymes such as lactoylglutathione lyase and glutathione S-transferase, playing a role in the detoxification of harmful substances . It is also involved in the regulation of various metabolic processes, including the reduction of hydoperoxides, synthesis of leukotrienes and prostaglandins, and maintenance of protein and membrane structures .
Transport and Distribution
Hexylglutathione can cross cellular membranes, linking intercellular and intracellular glutathione pools . The transport and distribution of Hexylglutathione within cells and tissues are likely influenced by various factors, including the presence of specific transporters or binding proteins.
Subcellular Localization
It is known that glutathione and its derivatives can be found in various cellular compartments, including the cytoplasm and mitochondria . The localization of these molecules can influence their activity and function, potentially affecting various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Hexylglutathione can be synthesized by covalent coupling of this compound with 6% cross-linked agarose beads . The synthesis involves the substitution of the hydrogen atom in the thiol group of glutathione with a hexyl group. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic assistance to dissolve the compound effectively .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: S-Hexylglutathione undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products:
Oxidation Products: Disulfides.
Reduction Products: Thiols.
Substitution Products: Alkyl or aryl substituted glutathione derivatives.
Comparison with Similar Compounds
S-Methylglutathione: A derivative where the thiol group is substituted with a methyl group.
S-Lactoylglutathione: A derivative where the thiol group is substituted with a lactoyl group.
S-Butylglutathione: A derivative where the thiol group is substituted with a butyl group.
Comparison: S-Hexylglutathione is unique due to its hexyl substitution, which provides distinct steric and electronic properties compared to other derivatives. This uniqueness makes it a valuable tool in studying enzyme inhibition and protein interactions .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-hexylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O6S/c1-2-3-4-5-8-26-10-12(15(23)18-9-14(21)22)19-13(20)7-6-11(17)16(24)25/h11-12H,2-10,17H2,1H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJDWCWJDCOHDG-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24425-56-7 | |
Record name | L-γ-Glutamyl-S-hexyl-L-cysteinylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24425-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexylglutathione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Hexylglutathione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04132 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HEXYLGLUTATHIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73SNN908F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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